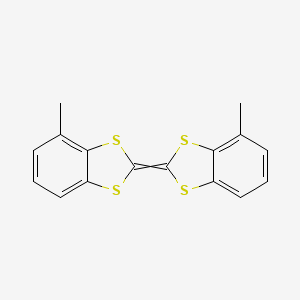
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole is an organic compound belonging to the class of benzodithioles These compounds are characterized by the presence of two sulfur atoms in a five-membered ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole typically involves the following steps:
Formation of the Benzodithiole Ring: This can be achieved through the reaction of a suitable benzene derivative with sulfur sources under acidic conditions.
Methylation: Introduction of methyl groups can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in the study of sulfur-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole would depend on its specific application. In the context of organic semiconductors, it may interact with other molecules to facilitate electron transport. The molecular targets and pathways involved would be specific to the compound’s use in a given application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzodithioles: Compounds with similar sulfur-containing ring structures.
Thiophenes: Five-membered rings containing sulfur.
Dithiolenes: Compounds with two sulfur atoms in a five-membered ring.
Uniqueness
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole is unique due to its specific substitution pattern and potential electronic properties, which may make it particularly useful in the development of advanced materials.
Eigenschaften
CAS-Nummer |
63726-92-1 |
|---|---|
Molekularformel |
C16H12S4 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
4-methyl-2-(4-methyl-1,3-benzodithiol-2-ylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C16H12S4/c1-9-5-3-7-11-13(9)19-15(17-11)16-18-12-8-4-6-10(2)14(12)20-16/h3-8H,1-2H3 |
InChI-Schlüssel |
CDBWZSLRABTJAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC(=C3SC4=CC=CC(=C4S3)C)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


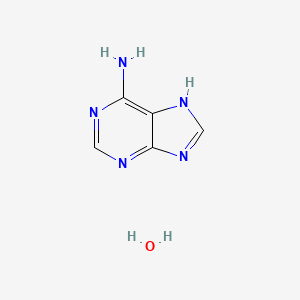

![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)

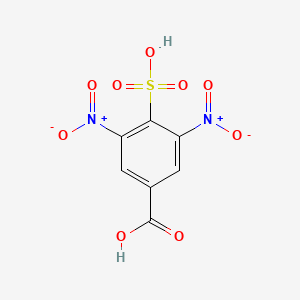
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
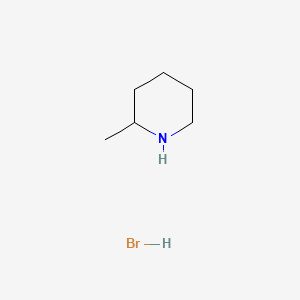

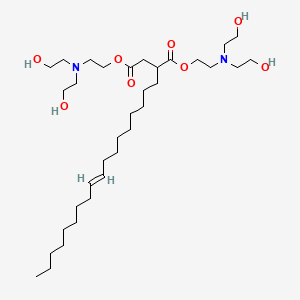
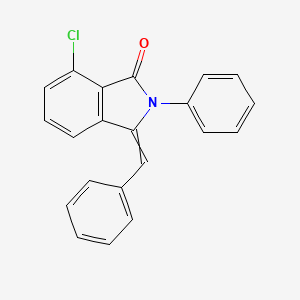
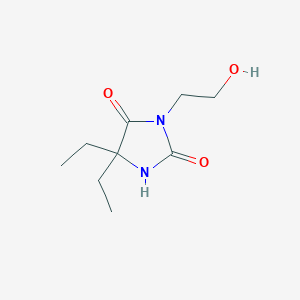
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
